![molecular formula C10H10Cl3NO3 B14178255 [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-31-5](/img/structure/B14178255.png)
[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound with the molecular formula C10H10Cl3NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry .
Preparation Methods
The synthesis of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate typically involves the reaction of 2,2-dichloro-1-(3-chlorophenyl)-1,3-propanediol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Mechanism of Action
The mechanism of action of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .
Comparison with Similar Compounds
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate can be compared with other similar compounds, such as:
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide used to control pests in agriculture.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamate compounds.
Properties
CAS No. |
3567-31-5 |
|---|---|
Molecular Formula |
C10H10Cl3NO3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-3-1-2-6(4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
InChI Key |
DJOUUQNBENQHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(COC(=O)N)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


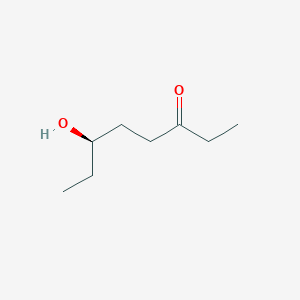
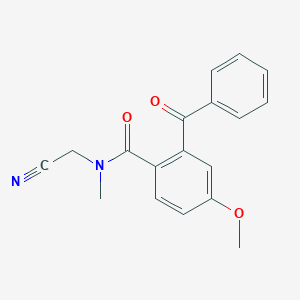
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

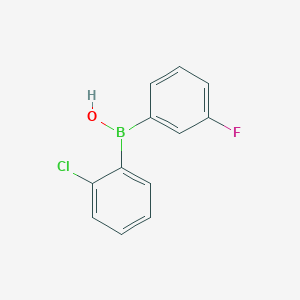
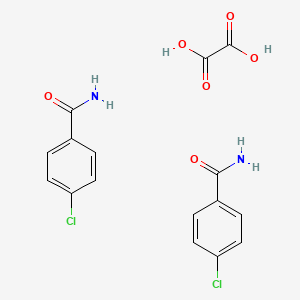
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
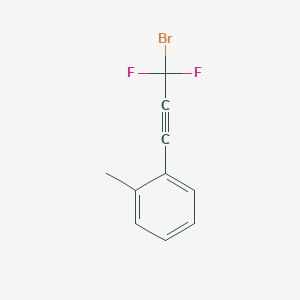
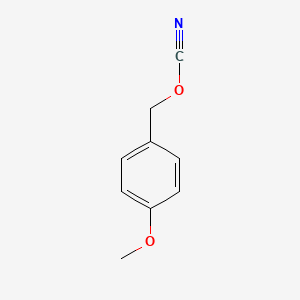
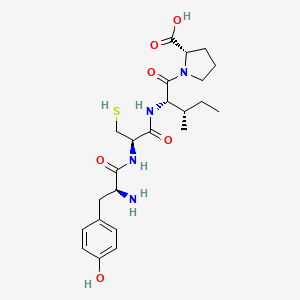

![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
